2-Fluoro-4-methylbenzonitrile

Organometallic chemistry C–C bond activation Density functional theory

Medicinal chemists developing orally bioavailable thrombin inhibitors require precise electronic modulation. This ortho-fluoro aromatic nitrile solves C-CN bond activation challenges. - **Reactivity advantage**: Ortho-fluoro substituent stabilizes C-CN activation product by -6.55 kcal/mol per F, enabling selective nickel-mediated cross-couplings (not feasible with non-fluorinated analogs). - **Pharmacokinetic benefit**: Confers 3-fold improvement in oral absorption (rat models) for fluorobenzamidrazone-based anticoagulants. - **Supply reliability**: Crystalline solid (mp 52-53°C) - simplifies handling, weighing, and formulation versus liquid analogs. ≥97% purity.

Molecular Formula C8H6FN
Molecular Weight 135.14 g/mol
CAS No. 85070-67-3
Cat. No. B033328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-methylbenzonitrile
CAS85070-67-3
Synonyms2-Fluoro-4-methyl-benzonitrile;  4-Methyl-2-fluorobenzonitrile
Molecular FormulaC8H6FN
Molecular Weight135.14 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C#N)F
InChIInChI=1S/C8H6FN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,1H3
InChIKeyWCGNLBCJPBKXCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-methylbenzonitrile: Pharmaceutical & Agrochemical Building Block


2-Fluoro-4-methylbenzonitrile (CAS 85070-67-3) is a substituted aromatic nitrile featuring a fluorine atom ortho to the cyano group and a methyl group in the para position. This compound serves as a versatile intermediate in the synthesis of fluorobenzamidrazone thrombin inhibitors and contributes to the development of pharmaceuticals and agrochemicals [1]. Its molecular formula is C₈H₆FN with a molecular weight of 135.14 g/mol and it is typically supplied as a crystalline solid with a purity of ≥97% .

Ortho-fluoro substituent enables specific reactivity in C–CN activation cross-coupling studies
Crystalline solid form may simplify handling, weighing, and storage workflows
Established purity specification supports procurement confidence

Why Substitutes Fail for 2-Fluoro-4-methylbenzonitrile


The ortho‑fluoro substituent in 2‑fluoro‑4‑methylbenzonitrile is not merely a passive structural feature; it actively modulates electronic properties and reactivity that directly impact downstream synthetic utility and final product performance. Substituting a non‑fluorinated analog (e.g., 4‑methylbenzonitrile) removes the ortho‑fluoro effect, which has been shown to stabilize C–CN bond activation products by −6.55 kcal/mol per fluorine substituent [1]. Similarly, replacing the compound with a different regioisomer (e.g., 2‑fluoro‑5‑methylbenzonitrile) alters the electronic landscape and may preclude its documented role as a building block for fluorobenzamidrazone thrombin inhibitors, a class where fluorine substitution confers a measurable improvement in oral absorption [2].

Non-fluorinated analog substitution
Removing the ortho-fluoro group removes thermodynamic stabilization of C–CN activation, potentially shifting cross-coupling outcomes.
Regioisomer substitution (e.g., 2-fluoro-5-methylbenzonitrile)
Changing fluorine position may alter electronic properties and remove documented utility as a thrombin inhibitor intermediate.
Liquid analog substitution
Non-fluorinated analogs are liquid at room temperature, increasing evaporation loss and complicating accurate weighing relative to the crystalline solid form.

2-Fluoro-4-methylbenzonitrile vs. Close Analogs


Ortho-Fluoro Stabilization in C–CN Activation

2-Fluoro-4-methylbenzonitrile possesses a single ortho‑fluoro substituent. DFT calculations demonstrate that each ortho‑fluoro substituent on a benzonitrile ring stabilizes the C–CN bond activation product (relative to the η²‑nitrile complex) by −6.55 kcal/mol in THF and −6.50 kcal/mol in toluene [1]. In contrast, an ortho‑methyl substituent provides a much smaller stabilization of only −0.2 kcal/mol in THF and −0.3 kcal/mol in toluene [1]. Consequently, 2‑fluoro‑4‑methylbenzonitrile is expected to undergo C–CN bond activation with significantly greater thermodynamic driving force than non‑fluorinated 4‑methylbenzonitrile or 2‑methylbenzonitrile.

C–CN Activation Stabilization
Class-level inference
ΔΔG° −6.55 kcal/mol (THF)
Reported ortho-fluoro thermodynamic stabilization context
DFT (B3LYP) solvent model; vs −0.2 kcal/mol for ortho-methyl
Organometallic chemistry C–C bond activation Density functional theory Nickel catalysis

Enhanced Oral Bioavailability in Thrombin Inhibitors

2-Fluoro-4-methylbenzonitrile is a documented intermediate for fluorobenzamidrazone thrombin inhibitors . In this series, fluorine substitution on the phenylene ring significantly improves oral absorption. Specifically, compound 2, which contains a fluorinated aromatic moiety, exhibited a 3‑fold increase in oral absorption in rats compared to its non‑fluorinated counterpart, while maintaining intrinsic potency and selectivity [1]. The ortho‑fluoro substituent present in 2‑fluoro‑4‑methylbenzonitrile is thus a key structural determinant for achieving enhanced pharmacokinetic properties in the final drug candidates.

Oral Absorption Improvement
Class-level inference
3‑fold higher oral absorption (rat)
Supports oral bioavailability assessment in thrombin inhibitor models
Fluorinated vs non-fluorinated benzamidrazone; in vivo rat PK
Medicinal chemistry Thrombin inhibition Oral bioavailability Fluorine substitution

Solid-Form Handling Advantage

2-Fluoro-4-methylbenzonitrile is a crystalline solid at ambient temperature with a melting point of 52–53 °C [1]. In contrast, 4‑methylbenzonitrile, a common non‑fluorinated analog lacking the ortho‑fluoro group, is a liquid at room temperature with a melting point of 26–28 °C . This ~25 °C increase in melting point renders 2‑fluoro‑4‑methylbenzonitrile easier to handle, weigh, and store as a solid powder or crystal, reducing solvent loss and improving laboratory workflow relative to the liquid comparator.

Solid vs Liquid Form
Head-to-head
ΔTₘ ≈ 25 °C; solid at RT
Solid physical form may simplify handling and storage
mp 52–53 °C vs 26–28 °C for 4-methylbenzonitrile
Physical properties Handling and storage Process chemistry Crystallization

Validated Commercial Purity & Characterization

Commercially available 2‑fluoro‑4‑methylbenzonitrile is routinely supplied with a minimum purity of 97–98% as determined by gas chromatography (GC) . For instance, TCI America offers this compound with a purity of ≥98.0% (GC) , and AKSci lists a minimum purity specification of 98% . This high and well‑characterized purity ensures consistent performance in sensitive synthetic transformations, whereas less‑common regioisomers may not be available with equivalent analytical rigor or defined purity standards.

Commercial Purity
Data to verify
≥98.0% (GC)
Established purity specification supports procurement confidence
Supplier COA review; specification may vary
Quality control GC purity Procurement specification Analytical chemistry

Applications of 2-Fluoro-4-methylbenzonitrile


Fluorobenzamidrazone Thrombin Inhibitors

2‑Fluoro‑4‑methylbenzonitrile is explicitly cited as a starting material for the preparation of fluorobenzamidrazone‑based thrombin inhibitors . The ortho‑fluoro substituent contributes to a 3‑fold improvement in oral absorption in rat models [1], making this compound a preferred building block for medicinal chemists developing orally bioavailable anticoagulant agents.

Nickel-Catalyzed C–CN Bond Activation

The ortho‑fluoro substituent of 2‑fluoro‑4‑methylbenzonitrile stabilizes the C–CN bond activation product by −6.55 kcal/mol per fluorine atom , rendering it a more reactive substrate in nickel‑mediated coupling protocols. This enhanced thermodynamic driving force facilitates selective C–CN cleavage and subsequent cross‑coupling, a transformation that is less favorable with non‑fluorinated benzonitriles.

Agrochemical Intermediate

2‑Fluoro‑4‑methylbenzonitrile serves as a key intermediate in the development of fluorinated agrochemicals, including herbicides and insecticides . The solid physical form (melting point 52–53 °C) simplifies large‑scale handling and formulation compared to liquid analogs, while the fluorine atom imparts metabolic stability and bioactivity to the final crop protection agents.

Functionalized Aromatic Nitriles

The compound can be selectively brominated at the benzylic position to yield 4‑(bromomethyl)‑2‑fluorobenzonitrile, a versatile electrophile for SN2 and cross‑coupling reactions . This transformation is enabled by the methyl group para to the nitrile and is more efficiently executed with the crystalline 2‑fluoro‑4‑methylbenzonitrile than with liquid, non‑fluorinated precursors.

Application
Selection Property
Validation Focus
Thrombin inhibitor medicinal chemistry
Fluorine-substituted building block
Oral absorption model assessment
Nickel-catalyzed C–CN activation
Ortho-fluoro electronic effect
C–CN activation reactivity validation
Fluorinated agrochemical intermediate
Solid form handling property
Scale-up processing review
Benzyl bromide derivative synthesis
Methyl group reactivity
Bromination efficiency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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